3-Bromo-4-propoxyphenylacetic Acid
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Overview
Description
3-Bromo-4-propoxyphenylacetic acid is an organic compound with the molecular formula C11H13BrO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the third position and a propoxy group at the fourth position
Mechanism of Action
Target of Action
Based on its structure, it could potentially interact with enzymes or receptors that have affinity for phenylacetic acid derivatives .
Mode of Action
Phenylacetic acid derivatives often act by binding to their target proteins and modulating their activity .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways “3-Bromo-4-propoxyphenylacetic Acid” might affect. Phenylacetic acid derivatives can be involved in a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
They may be metabolized by the liver and excreted in the urine .
Result of Action
The effects would depend on the specific targets of the compound and how it modulates their activity .
Action Environment
The action, efficacy, and stability of “this compound” could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. Without specific information, it’s difficult to provide a detailed explanation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-propoxyphenylacetic acid typically involves the bromination of 4-propoxyphenylacetic acid. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an organic solvent such as chloroform or carbon tetrachloride under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-propoxyphenylacetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include alcohols and aldehydes.
Scientific Research Applications
3-Bromo-4-propoxyphenylacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxyphenylacetic acid: Similar structure but with a methoxy group instead of a propoxy group.
4-Bromo-3-propoxyphenylacetic acid: Similar structure but with the bromine and propoxy groups swapped.
3-Chloro-4-propoxyphenylacetic acid: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
3-Bromo-4-propoxyphenylacetic acid is unique due to the specific positioning of the bromine and propoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
IUPAC Name |
2-(3-bromo-4-propoxyphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-2-5-15-10-4-3-8(6-9(10)12)7-11(13)14/h3-4,6H,2,5,7H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCSHUSRDLBALT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CC(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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